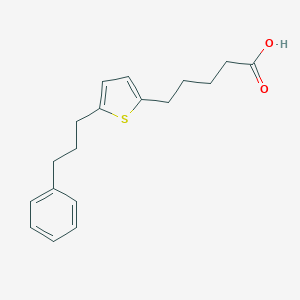

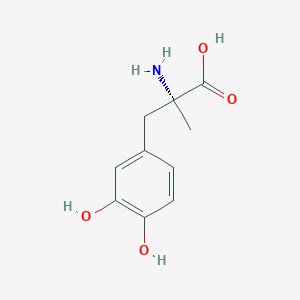

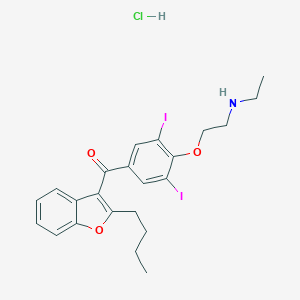

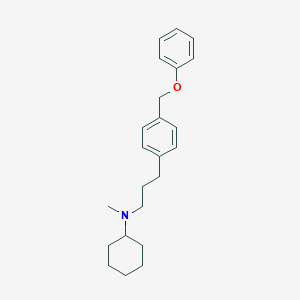

(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid

Overview

Description

The compound is a derivative of 3,4-dihydroxyphenylacetic acid , which is a metabolite of the neurotransmitter dopamine . It has a role as a human metabolite and is a dihydroxyphenylacetic acid and a member of catechols .

Synthesis Analysis

While specific synthesis methods for “(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid” are not available, related compounds have been synthesized using various methods. For instance, the enzymatic synthesis of (S‐(−)‐3‐(3,4‐Dihydroxyphenyl)lactic acid, a DOPA metabolite and naturally occurring compound with a broad spectrum of pharmacological activities, is described .Scientific Research Applications

Allosteric Inhibitor of Glutamate Carboxypeptidase II

D-Methyldopa has been found to be a potent, orally bioavailable, allosteric inhibitor of Glutamate Carboxypeptidase II . This enzyme is implicated in numerous neurological disorders . D-Methyldopa has good metabolic stability and excellent pharmacokinetic properties . It has been observed that orally administered D-Methyldopa yielded high plasma exposures .

Treatment of Parkinson’s Disease

D-Methyldopa is used in the treatment of Parkinson’s disease . Parkinson’s disease is an aggressive and progressive neurodegenerative disorder that depletes dopamine in the central nervous system . Dopamine replacement therapy, mainly through actual dopamine and its original prodrug L-dopa, faces many challenges such as poor blood-brain barrier penetration and decreased response to therapy with time . D-Methyldopa has shown promise in addressing these challenges .

Biosensing Applications

D-Methyldopa can be used in biosensing applications . Aptamers, which are short, single-stranded DNA or RNA molecules, can bind to specific target molecules, and D-Methyldopa can be one of these targets . This makes D-Methyldopa useful in the development of biosensors for detecting various substances .

Biotechnology Applications

In biotechnology, D-Methyldopa can be used in the development of new drugs and therapies . Its properties make it a valuable tool in drug discovery and development .

Medicine Applications

In medicine, D-Methyldopa is used as a medication to treat high blood pressure . It works by blocking the action of certain nerve impulses, thus relaxing and dilating blood vessels .

Neurological Research

D-Methyldopa is used in neurological research, particularly in studies related to brain disorders like Parkinson’s disease and Alzheimer’s disease . It is used to understand the role of dopamine in these diseases and to develop potential treatments .

Mechanism of Action

D-alpha-Methyl DOPA, also known as Methyldopa, is a centrally-acting alpha-2 adrenergic agonist used to manage hypertension .

Target of Action

Methyldopa primarily targets alpha (α)-2 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure.

Mode of Action

Methyldopa acts as an agonist at alpha-2 adrenergic receptors, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals . This results in a decrease in blood pressure.

Biochemical Pathways

Methyldopa is a prodrug, meaning that it requires biotransformation to an active metabolite for therapeutic effects . It inhibits the decarboxylation of dopa (3,4-dihydroxyphenylalanine) to dopamine, one step in the main pathway of noradrenaline synthesis .

Pharmacokinetics

Absorption of methyldopa from the gastrointestinal tract is incomplete and variable; bioavailability after oral administration is about 25% (range 8 to 62 %) . The half-life of methyldopa is 105 minutes . It is metabolized in the liver and intestines and is excreted in urine .

Action Environment

These can include diet, lifestyle, co-administration of other medications, and individual genetic factors

properties

IUPAC Name |

(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCSPKMFHVPWAR-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859484 | |

| Record name | (2R)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |

CAS RN |

2799-15-7 | |

| Record name | D-α-Methyldopa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-alpha-Methyldopa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLDOPA, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K91SZC8W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)

![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)